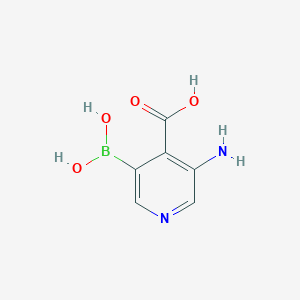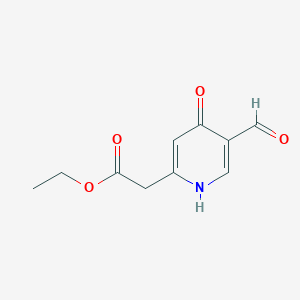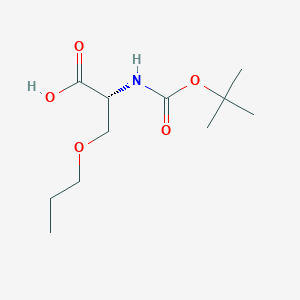
Ethyl 3-(2,5-difluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2,5-difluorophenyl)propanoate is an organic compound with the molecular formula C11H12F2O2 It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(2,5-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2,5-difluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 3-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: 3-(2,5-difluorophenyl)propanoic acid.
Reduction: 3-(2,5-difluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 3-(2,5-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which ethyl 3-(2,5-difluorophenyl)propanoate exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The difluorophenyl group can participate in various binding interactions with enzymes or receptors, influencing their activity.
類似化合物との比較
Similar Compounds
- Ethyl 3-(3,4-difluorophenyl)propanoate
- Ethyl 3-(2,3-difluorophenyl)propanoate
- Ethyl 3-(4-bromophenyl)propanoate
Uniqueness
Ethyl 3-(2,5-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C11H12F2O2 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
ethyl 3-(2,5-difluorophenyl)propanoate |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
QONPMHPNGTVYSP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


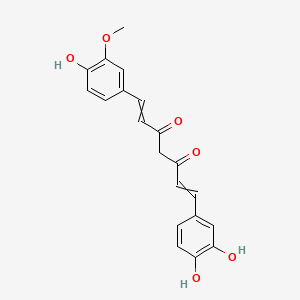
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)

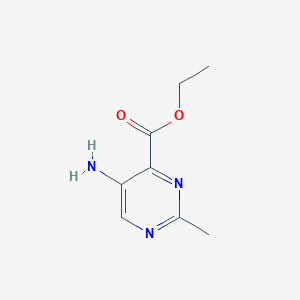
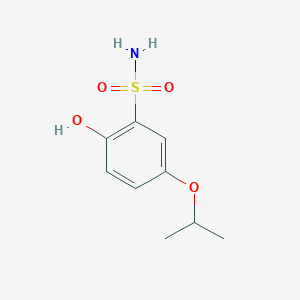

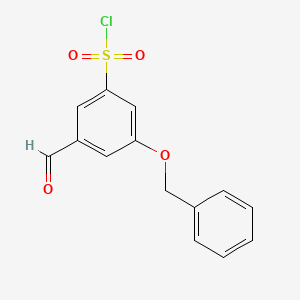

![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)

